molecular formula C22H22ClN3O3S B2450814 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1216792-45-8

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2450814
CAS No.: 1216792-45-8
M. Wt: 443.95
InChI Key: BNZBOKVIUJXOMT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S.ClH/c1-24(2)12-7-13-25(22-23-17-9-4-6-11-19(17)29-22)20(26)16-14-15-8-3-5-10-18(15)28-21(16)27;/h3-6,8-11,14H,7,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBOKVIUJXOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties, alongside a dimethylamino propyl side chain that enhances solubility and bioavailability. The chromene structure contributes to its potential interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H19ClN4O3S
Molecular Weight410.87 g/mol
Molar Mass135.1863 g/mol (for benzo[d]thiazole)

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Interaction : It could interact with various receptors, affecting signal transduction pathways.
  • DNA Binding : Potential for binding to DNA or RNA, influencing gene expression.

The benzo[d]thiazole and chromene moieties may facilitate binding to these targets, while the dimethylamino propyl group could enhance solubility and cellular uptake, critical for biological efficacy .

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial , antifungal , and anticancer properties. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development against infections or cancer .

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Studies and Research Findings

  • Anticancer Screening : A study evaluated various benzothiazole derivatives for their anticancer activity. The findings suggested that modifications to the benzothiazole core could enhance cytotoxicity against cancer cell lines .
  • Enzyme Interaction Studies : Research indicated that compounds similar to this compound could inhibit enzymes involved in metabolic pathways associated with cancer progression .
  • Structural Activity Relationship (SAR) : Analysis of structural modifications revealed that the presence of the dimethylamino group significantly improved the compound's solubility and bioavailability, enhancing its overall therapeutic potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising several notable moieties:

  • Benzo[d]thiazole moiety : Known for various biological activities.
  • Dimethylamino propyl side chain : Enhances solubility and cellular uptake.
  • 2-oxo-2H-chromene core : Associated with various pharmacological effects.

The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core through cyclization reactions, followed by the introduction of the chromene structure and dimethylamino propyl group via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride exhibits significant antimicrobial activity against a range of pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

This compound has shown to be bactericidal against Gram-positive bacteria, outperforming standard antibiotics in certain assays, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 Value (μM)Mechanism of Action
MCF7 (breast cancer)10 - 30Induction of apoptosis
HCT116 (colon cancer)20 - 50Inhibition of cell cycle progression

In vitro studies suggest that the compound disrupts mitochondrial function and activates apoptotic pathways, making it a candidate for further development in cancer therapy .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has potential applications in:

  • Antifungal treatments : Preliminary studies indicate efficacy against fungal pathogens.
  • Anti-inflammatory agents : The compound may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Activity Study : A study published in Advances in Basic and Applied Sciences reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with detailed MIC values provided for various strains .
  • Anticancer Evaluation : Research published in Pharmaceutical Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells, showcasing its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have revealed how the compound interacts with specific proteins involved in bacterial resistance and cancer proliferation, providing insights into its mechanism of action .

Chemical Reactions Analysis

Table 1: Critical Reaction Conditions and Outcomes

StepReagents/ConditionsYieldKey Functional Groups Formed
Chromene core synthesisSalicylaldehyde, ethyl acetoacetate, H⁺75–85%Chromene-2-one, keto-enol tautomer
Amide couplingEDCI, HOBt, DMF, RT60–70%Tertiary amide, benzothiazole
Salt formationHCl (g), ethanol, 0–5°C95%Hydrochloride salt, ionic stability

Hydrolysis and Stability

  • Acidic hydrolysis : The amide bond undergoes cleavage under strong acidic conditions (e.g., 6M HCl, reflux), yielding 2-oxo-2H-chromene-3-carboxylic acid and N-(3-(dimethylamino)propyl)benzo[d]thiazol-2-amine.

  • Basic hydrolysis : In NaOH (2M, 60°C), the chromene lactone ring opens to form a carboxylate intermediate, which reforms the lactone upon acidification .

Nucleophilic Reactions

  • Amine reactivity : The dimethylaminopropyl group participates in nucleophilic substitutions. For example, reaction with methyl iodide in THF forms a quaternary ammonium salt.

  • Chromene carbonyl : Reacts with hydrazine to form hydrazone derivatives, confirmed by IR (C=O shift from 1715 cm⁻¹ to 1650 cm⁻¹) .

Electrophilic Aromatic Substitution

The benzothiazole moiety undergoes electrophilic reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the benzothiazole ring .

  • Halogenation : Bromine in acetic acid selectively substitutes the 6-position of benzothiazole .

Coordination Chemistry and Bioactivity

  • Metal complexation : The tertiary amine and benzothiazole nitrogen atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes with enhanced stability (log β = 8.2–10.5) .

  • Enzyme interactions : Molecular docking studies reveal π-π stacking between the chromene ring and Trp 87 of ATR kinase, along with hydrogen bonding (2.1 Å) between the amide oxygen and Val 88 .

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) in solution causes cleavage of the chromene lactone ring, forming coumarin derivatives .

  • Oxidative degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the dimethylamino group to N-oxide, confirmed by MS ([M+H]⁺ = 409.1 → 425.1).

Key Research Findings

  • Structural insights : X-ray crystallography of analogous compounds confirms planarity of the chromene-benzothiazole system (interplanar angle = 6.47°) and intramolecular S⋯O interactions (2.727 Å) .

  • Pharmacological relevance : Derivatives show COX-II inhibition (IC₅₀ = 0.5–1.2 μM) through hydrophobic interactions in the enzyme’s active site .

  • Stability profile : The hydrochloride salt demonstrates >90% stability in pH 7.4 buffer over 72 hours at 25°C.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions and purification techniques. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiazole and coumarin moieties under inert atmospheres to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while reflux conditions (70–90°C) accelerate kinetics .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates. Recrystallization in ethanol/water mixtures improves crystalline purity .
  • Yield Monitoring : Track intermediates via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm final product purity (>95%) via HPLC .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Structural validation involves:

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzothiazole (δ 7.2–8.1 ppm), coumarin (δ 6.2–6.8 ppm), and dimethylamino (δ 2.2–2.5 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : HRMS (ESI+) verifies the molecular ion peak [M+H]+ at m/z 428.12 (calculated) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect hydrolytic degradation products .

Intermediate: How can researchers address solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:
Strategies include:

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) on the dimethylamino propyl chain to enhance aqueous solubility without compromising activity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for controlled release in in vivo models .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:
SAR studies involve:

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., methoxy, fluoro) and coumarin (e.g., nitro, amino) rings to assess impact on target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 IC50) or cell viability assays (e.g., MTT in cancer lines) to correlate structural changes with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like prostaglandin synthases, guiding rational design .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:
Resolve discrepancies via:

  • 2D NMR Techniques : HSQC and HMBC map proton-carbon correlations to distinguish between regioisomers or confirm carboxamide linkage .
  • X-ray Crystallography : Single-crystal analysis (if crystals form) provides unambiguous bond lengths and angles for the coumarin-benzothiazole core .
  • Isotopic Labeling : Synthesize 13C-labeled intermediates to trace signal origins in complex spectra .

Intermediate: What stability studies are required to ensure compound integrity under storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C indicates room-temperature stability) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials for light-sensitive samples .
  • Hydrolytic Stability : Incubate in buffers (pH 2–9) for 24–72 hours; LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

Advanced: How are reaction mechanisms validated for key synthetic steps (e.g., carboxamide formation)?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate isourea formation during carbodiimide-mediated coupling .
  • Isotope Trapping : Use 18O-labeled water to confirm acyl-oxygen cleavage mechanisms in hydrolysis steps .
  • Computational Chemistry : DFT calculations (Gaussian 09) model transition states and activation energies for cyclization steps .

Intermediate: What strategies identify and quantify impurities in bulk synthesized material?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) at ppm levels using MRM transitions .
  • NMR Relaxation Filters : Suppress major compound signals to amplify impurity peaks in 1H NMR .
  • Synthesis Route Optimization : Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., OxymaPure/DIC) to reduce byproducts .

Basic: How is the compound’s bioactivity profile assessed in preliminary pharmacological studies?

Methodological Answer:

  • In Vitro Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cytotoxicity Assays : Use HepG2 or HEK293 cells to determine IC50 values and selectivity indices .
  • Protein Binding : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to serum albumin for pharmacokinetic modeling .

Intermediate: What in vivo models are appropriate for evaluating toxicity and efficacy?

Methodological Answer:

  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and acute toxicity (LD50) over 14 days .
  • Metabolite Profiling : LC-MS/MS of plasma and urine identifies major metabolites (e.g., glucuronidated derivatives) .
  • Histopathology : Examine liver and kidney tissues for drug-induced damage post-administration .

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